molecular formula C23H22ClN3O3S B2492019 2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-cyclopentylacetamide CAS No. 894565-91-4

2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-cyclopentylacetamide

Cat. No. B2492019
CAS RN: 894565-91-4
M. Wt: 455.96
InChI Key: XGGYRPKVNIKHME-UHFFFAOYSA-N
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Description

Thiazolidinones and their derivatives, including spiro compounds, are of significant interest in medicinal chemistry due to their broad spectrum of biological activities. Research focuses on the development of novel compounds with enhanced efficacy and minimized side effects for various therapeutic applications.

Synthesis Analysis

The synthesis of thiazolidinone derivatives often involves the cyclization of azomethine ylides generated from isatin and thioglycolic acid, or similar sulfur-containing compounds, with chloroacetyl chloride. For example, the microwave-assisted synthesis of novel N-(benzo[d]thiazol-2-yl)-2-((2,4’-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives has shown potent antibacterial activity, indicating the effectiveness of this synthetic approach (Borad et al., 2015).

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is characterized by spectroscopic techniques such as NMR and mass spectrometry. The structure-activity relationship (SAR) plays a crucial role in determining the biological efficacy of these compounds.

Chemical Reactions and Properties

Thiazolidinones undergo various chemical reactions that modify their structure and, consequently, their biological activity. For instance, the reaction of isatin with chiral α-aminothiols under specific conditions has led to the diastereoselective synthesis of spiro[indoline-3,2'-thiazolidin]-2-ones, showcasing the versatility of thiazolidinone derivatives in chemical synthesis (Kutschy et al., 2000).

Physical Properties Analysis

The physical properties of thiazolidinone derivatives, including solubility, melting point, and crystal structure, are essential for their formulation and therapeutic application. For example, the crystal structure of 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide has been determined, highlighting the importance of physical characterization in drug design (Saravanan et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are fundamental to the pharmacological profile of thiazolidinone derivatives. Research into the synthesis and biological evaluation of novel thiazolidinone derivatives for the treatment of inflammatory diseases demonstrates the therapeutic potential of these compounds (Ma et al., 2011).

Future Directions

The future directions for research on “2-(3’-(4-chlorophenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-cyclopentylacetamide” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, research could be conducted to determine its potential applications, such as in the field of medicine or materials science. A new compound, methyl [3-(4-chlorophenyl)-2-{[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-ylidene]acetate, was synthesized and has potential as an anti-T. gondii agent . This suggests that similar compounds could have potential therapeutic applications.

properties

IUPAC Name

2-[3-(4-chlorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O3S/c24-15-9-11-17(12-10-15)27-21(29)14-31-23(27)18-7-3-4-8-19(18)26(22(23)30)13-20(28)25-16-5-1-2-6-16/h3-4,7-12,16H,1-2,5-6,13-14H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGYRPKVNIKHME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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